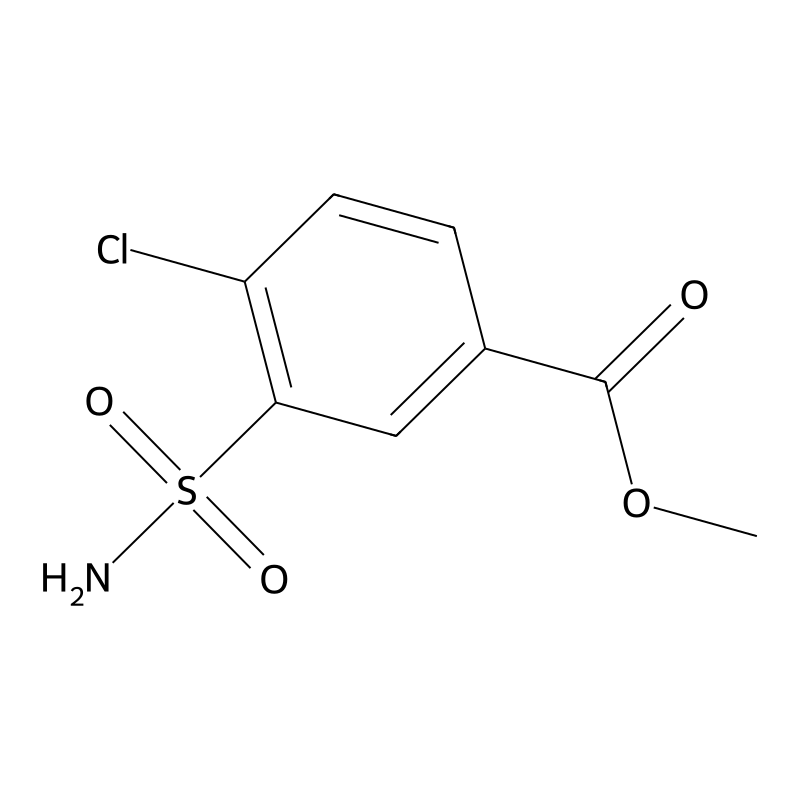

Methyl 4-chloro-3-sulfamoylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability of Scientific Research Information

Scientific databases are online resources that contain information on millions of chemical substances. These databases are used by scientists and researchers to find information on the properties, synthesis, and potential applications of chemicals.

Methyl 4-chloro-3-sulfamoylbenzoate is an aromatic compound characterized by the presence of a chlorinated benzene ring and a sulfamoyl functional group. Its chemical structure includes a methyl ester group, which enhances its solubility and reactivity. The compound is represented by the molecular formula and has a molecular weight of approximately 235.68 g/mol. The presence of the sulfamoyl group imparts unique properties, making it a subject of interest in medicinal chemistry and other fields.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to various derivatives.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-chloro-3-sulfamoylbenzoic acid and methanol.

- Reduction: The sulfamoyl group can be reduced under specific conditions to form amine derivatives.

These reactions are influenced by factors such as temperature, pH, and the presence of catalysts.

Methyl 4-chloro-3-sulfamoylbenzoate exhibits significant biological activity, particularly as an antibacterial agent. Studies have shown that it possesses moderate antibacterial properties against both gram-positive and gram-negative bacteria . Additionally, its structural features allow it to act as a selective inhibitor of carbonic anhydrase IX, an enzyme implicated in tumorigenesis . This makes it a potential candidate for further development in cancer therapeutics.

The synthesis of methyl 4-chloro-3-sulfamoylbenzoate typically involves the following steps:

- Starting Material: Begin with 4-chloro-3-sulfamoylbenzoic acid.

- Esterification Reaction: React the acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion to the ester.

- Purification: The product can be purified through recrystallization or chromatography to obtain high purity.

This method is scalable for industrial production while maintaining efficiency and yield.

Methyl 4-chloro-3-sulfamoylbenzoate finds applications in various fields:

- Pharmaceuticals: It is used in the development of antibacterial agents and potential anticancer drugs due to its inhibitory effects on specific enzymes.

- Agriculture: Its properties may be explored for use in developing agrochemicals that target specific pests or diseases.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research laboratories.

Interaction studies have revealed that methyl 4-chloro-3-sulfamoylbenzoate interacts with biological targets such as carbonic anhydrase IX. These interactions can be analyzed through molecular docking studies, which provide insights into binding affinities and mechanisms of action. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with methyl 4-chloro-3-sulfamoylbenzoate. Below is a comparative analysis highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-bromo-5-chlorobenzoate | Contains bromine instead of chlorine | Lacks sulfamoyl group |

| Methyl 5-bromo-4-chloro-2-fluorobenzoate | Contains fluorine atom | Different halogen substitution |

| Methyl 2-bromo-5-methoxybenzoate | Contains methoxy group | No sulfonamide functionality |

| 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | Contains nitro group | Different functional group affecting reactivity |

Methyl 4-chloro-3-sulfamoylbenzoate is unique due to its specific combination of the chlorinated benzene ring and sulfamoyl group, which contributes to its distinctive chemical behavior and biological activity compared to similar compounds.